![molecular formula C20H18FN3O3 B2953767 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide CAS No. 1903164-03-3](/img/structure/B2953767.png)

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

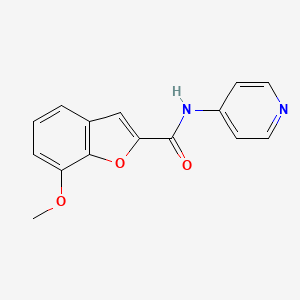

Description

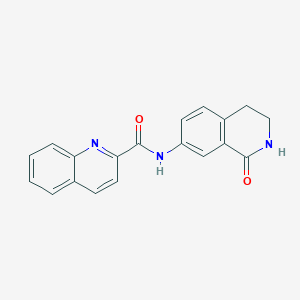

The compound is a complex organic molecule that contains several functional groups, including an indole, a carboxamide, and a dihydrobenzoxazepinone. These functional groups suggest that the compound could have interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indole and dihydrobenzoxazepinone rings are likely to contribute significantly to the compound’s three-dimensional structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide could potentially undergo hydrolysis, and the indole might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise structure. Factors such as its polarity, solubility, and stability could be influenced by the functional groups present in the molecule .Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, which were then evaluated for their antimicrobial, antilipase, and antiurease activities. Some of the synthesized compounds exhibited good to moderate antimicrobial activity against test microorganisms, highlighting the potential application of such compounds in developing new antibacterial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Cytotoxic Activity of Carboxamide Derivatives

Deady et al. (2005) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones and evaluated their cytotoxic activity against murine leukemia and lung carcinoma cells. Some derivatives showed potent cytotoxicity, indicating their potential as cancer therapeutic agents. This research highlights the importance of structural modifications in enhancing the biological activities of compounds (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Novel N-(Ferrocenylmethyl)benzene-carboxamide Derivatives

Kelly et al. (2007) reported the synthesis and structural characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives, with some showing cytotoxic effects on breast cancer cell lines. This study demonstrates the potential of incorporating metal elements like ferrocene into organic compounds for therapeutic applications (Kelly, Prêtre, Devoy, O’Rielly, Devery, Goel, Gallagher, Lough, & Kenny, 2007).

Synthesis and Antimicrobial Activities of 1,2,4-Triazoles

Bayrak et al. (2009) focused on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. This research underlines the continuous search for new antimicrobial agents amid growing antibiotic resistance (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Anticholinesterase Activity of Coumarin-3-Carboxamides

A study by Ghanei-Nasab et al. (2016) on N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides revealed significant activity toward acetylcholinesterase (AChE), particularly for compounds with a 7-(4-fluorobenzyl)oxy moiety. This work highlights the potential of these compounds in treating diseases like Alzheimer's by inhibiting AChE (Ghanei-Nasab, Khoobi, Hadizadeh, Marjani, Moradi, Nadri, Emami, Foroumadi, & Shafiee, 2016).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been identified as inhibitors ofprotoporphyrinogen oxidase (Protox) . Protox is an essential enzyme in the heme and chlorophyll biosynthetic pathway in plants, bacteria, and protozoa .

Mode of Action

The compound interacts with its target, Protox, and inhibits its function . This inhibition results in the accumulation of porphyrins . In the presence of oxygen and light, the photosensitizing action of the accumulated porphyrins enhances peroxidation of membrane lipids . This leads to irreversible damage to the membrane function and structure .

Biochemical Pathways

The compound affects the heme and chlorophyll biosynthetic pathway by inhibiting the Protox enzyme . This inhibition disrupts the pathway, leading to the accumulation of porphyrins . The accumulated porphyrins, when exposed to light and oxygen, cause lipid peroxidation, damaging the cellular membranes .

Pharmacokinetics

Similar compounds are known to be non-systemic but are readily absorbed by the foliage of susceptible plants .

Result of Action

The result of the compound’s action is the disruption of cellular membranes due to lipid peroxidation . This disruption leads to cell death, making the compound effective as a herbicide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s activity is enhanced in the presence of light and oxygen

properties

IUPAC Name |

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3/c21-14-5-6-18-13(9-14)11-24(19(25)12-27-18)8-7-22-20(26)16-10-23-17-4-2-1-3-15(16)17/h1-6,9-10,23H,7-8,11-12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGBQYXQVYACRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-Benzodioxol-5-ylmethyl)-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2953686.png)

![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-propyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2953687.png)

![3-phenoxy-N-[4-[[4-(3-phenoxypropanoylamino)phenyl]methyl]phenyl]propanamide](/img/structure/B2953690.png)

![N-[(2-chlorophenyl)methyl]-2-quinazolin-4-ylsulfanylacetamide](/img/structure/B2953695.png)

![N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2953697.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2953701.png)

![4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2953703.png)

![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2953704.png)

![[4-[2-(2,5-Dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2953705.png)